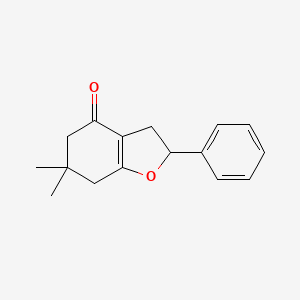
4(2H)-Benzofuranone, 3,5,6,7-tetrahydro-6,6-dimethyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(2H)-Benzofuranone, 3,5,6,7-tetrahydro-6,6-dimethyl-2-phenyl- is a chemical compound belonging to the benzofuranone family. Benzofuranones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(2H)-Benzofuranone, 3,5,6,7-tetrahydro-6,6-dimethyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of phenyl-substituted precursors: Using catalysts such as Lewis acids or bases to facilitate the cyclization process.
Hydrogenation reactions: To introduce the tetrahydro functionality.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of pharmaceuticals: The compound may serve as an intermediate in the synthesis of various drugs.
Organic synthesis: Used as a building block for the construction of more complex molecules.
Biology
Biological studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Explored for its potential therapeutic effects and used in the development of new medications.
Industry
Material science: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4(2H)-Benzofuranone, 3,5,6,7-tetrahydro-6,6-dimethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: A related compound with a similar core structure but lacking the tetrahydro and phenyl substitutions.
Coumarin: Another related compound with a similar lactone structure.
Uniqueness
4(2H)-Benzofuranone, 3,5,6,7-tetrahydro-6,6-dimethyl-2-phenyl- is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other benzofuranones.
Propriétés
Numéro CAS |
92912-81-7 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
6,6-dimethyl-2-phenyl-2,3,5,7-tetrahydro-1-benzofuran-4-one |
InChI |
InChI=1S/C16H18O2/c1-16(2)9-13(17)12-8-14(18-15(12)10-16)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3 |
Clé InChI |
ZPZZYPAYYAQYLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(CC(O2)C3=CC=CC=C3)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


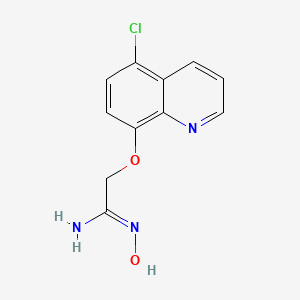



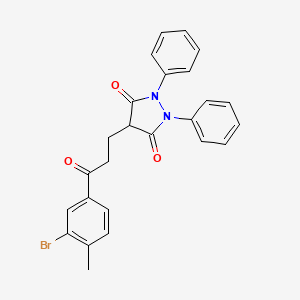
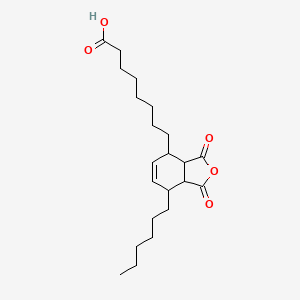

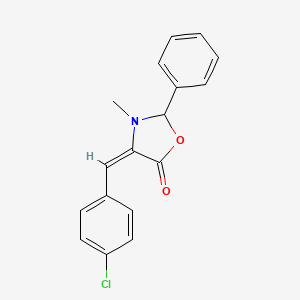
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)

![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)


![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)
